molecular formula C11H12OS2 B080446 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 13636-88-9

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No. B080446
CAS RN: 13636-88-9
M. Wt: 224.3 g/mol
InChI Key: BKRQPGGEQSTJFK-UHFFFAOYSA-N
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Description

“3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one” is a chemical compound with the molecular formula C11H12OS2 . It is a powder at room temperature .


Synthesis Analysis

One-pot synthesis of multi-substituted 2,4-butadienes was achieved via the reaction of ketene dithioacetal, 3,3-bis(methylsulfanyl)methylenemalononitrile (1), with a variety of aromatic ketone compounds . The process consists of a cascade reaction involving the addition of 1 to ketone compound, elimination of methylthiolate anion from 1, subsequent intramolecular cyclization and ring opening reaction by readdition of methylthiolate anion .


Chemical Reactions Analysis

The compound has been used in the synthesis of multi-substituted 2,4-butadienes . The reaction involves the addition of the compound to a ketone, elimination of methylthiolate anion, subsequent intramolecular cyclization, and ring opening reaction by readdition of methylthiolate anion .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 225.34 .

Scientific Research Applications

Synthesis of Multi-Substituted 2,4-Dienamides

This compound is used in the one-pot synthesis of multi-substituted 2,4-dienamides . The process involves a cascade reaction that includes the addition of the compound to a ketone compound, elimination of methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by re-addition of methylthiolate anion .

Solid-State Fluorescence

The multi-substituted 2,4-dienamides obtained from the above synthesis exhibit blue-green fluorescence in the solid state . This suggests the possibility of obtaining functional conjugated dienes by this novel one-pot synthetic method .

Synthesis of Biologically Active Compounds

Multi-substituted conjugated dienes, which can be synthesized using this compound, are useful intermediates for the synthesis of various biologically active compounds . These include natural and biological related compounds such as pellitorine, piperovatine, and trichostatin A .

Synthesis of Functional Materials

In addition to biologically active compounds, multi-substituted conjugated dienes are also useful intermediates for the synthesis of functional materials . This makes the compound a valuable tool in material science research .

Synthesis of Pyrido[1,2-a]Benzimidazoles

The compound can be used in the synthesis of functionalized pyrido[1,2-a]benzimidazoles . This is achieved through the interaction of 2-substituted 2-cyano-3,3-bis(methylsulfanyl)acrylonitriles with 2-benzimidazoleacetonitrile under S N Vin reaction conditions .

Fluorescence Under UV Irradiation

The synthesized pyrido[1,2-a]benzimidazoles fluoresce under UV irradiation . This property can be utilized in various applications, including the development of fluorescent probes and sensors .

Future Directions

The compound has been used in the synthesis of multi-substituted 2,4-butadienes, which are useful intermediates for the synthesis of various biologically active compounds and functional materials . This suggests potential future directions in the development of new synthetic methodologies for multi-substituted organic molecules .

properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQPGGEQSTJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299852
Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

CAS RN

13636-88-9
Record name 13636-88-9
Source DTP/NCI
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Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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